2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 851079-16-8
VCID: VC4238719
InChI: InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)22-18(24)13-26-19-21-10-11-23(19)15-7-5-6-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Molecular Formula: C19H18ClN3O2S
Molecular Weight: 387.88

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide

CAS No.: 851079-16-8

Cat. No.: VC4238719

Molecular Formula: C19H18ClN3O2S

Molecular Weight: 387.88

* For research use only. Not for human or veterinary use.

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide - 851079-16-8

Specification

CAS No. 851079-16-8
Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
IUPAC Name 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)22-18(24)13-26-19-21-10-11-23(19)15-7-5-6-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24)
Standard InChI Key LFZGPYLKRLYKQW-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the imidazole ring, introduction of the sulfanyl group, and attachment of the acetamide moiety. Common methods include condensation reactions and nucleophilic substitutions.

Biological Activities of Similar Compounds

While specific data on 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide is not available, similar imidazole derivatives have shown promising biological activities:

  • Anti-inflammatory Activity: Some imidazole derivatives have been studied as potential inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) .

  • Antimicrobial Activity: Imidazole compounds have been explored for their antimicrobial properties, including activity against bacteria and fungi .

  • Anticancer Activity: Certain imidazole derivatives have demonstrated anticancer potential, with some showing antimitotic activity against human tumor cells .

Research Methodologies

Research on these compounds typically involves a combination of synthesis, structural confirmation using spectroscopic methods (e.g., NMR, LC-MS), and biological activity assessments.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Used to confirm the structure of synthesized compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on molecular weight and purity.

Biological Activity Evaluation

  • In Vitro Assays: Used to assess antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Docking: Computational method to predict binding affinity and mode of action with biological targets.

Data Table: Biological Activities of Similar Imidazole Derivatives

CompoundBiological ActivityAssay MethodResults
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory (5-LOX inhibition)Molecular DockingBinding Energy: -9.0 kcal/mol, Ki: 243.23 nM
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAnticancer (antimitotic activity)NCI ProtocolGI50/TGI: 15.72/50.68 μM
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancerTurbidimetric method and SRB assayPromising antimicrobial and anticancer activities

This table highlights the diverse biological activities exhibited by imidazole derivatives, which could serve as a basis for further investigation into the compound of interest.

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